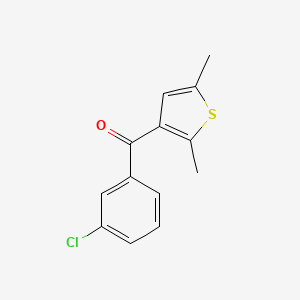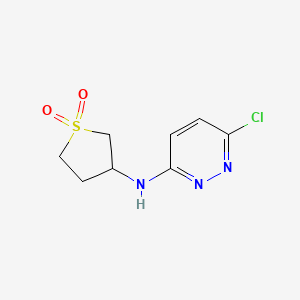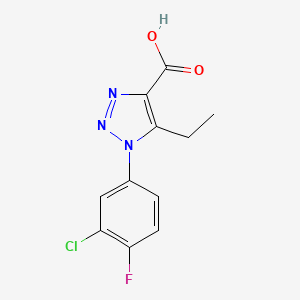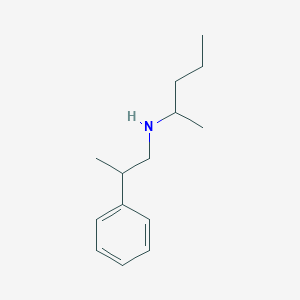
(3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone
Overview
Description
“(3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone” is a chemical compound with the CAS Number: 1094499-32-7 . It has a molecular weight of 250.75 .
Molecular Structure Analysis
The IUPAC name for this compound is (3-chlorophenyl)(2,5-dimethyl-3-thienyl)methanone . The InChI code for this compound is 1S/C13H11ClOS/c1-8-6-12(9(2)16-8)13(15)10-4-3-5-11(14)7-10/h3-7H,1-2H3 .
Physical And Chemical Properties Analysis
Scientific Research Applications
Environmental Impact and Degradation
Chlorophenols, including compounds similar to (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone, are extensively reviewed for their environmental impact, specifically on the aquatic environment. Chlorophenols exhibit moderate to considerable toxicity towards mammalian and aquatic life. Their degradation in the environment is contingent upon the presence of adapted microflora capable of biodegrading these compounds. However, their persistence can vary from low to moderate to high depending on environmental conditions, with 3-chlorophenol showing pronounced persistence. Bioaccumulation is generally expected to be low, but these compounds have a notable organoleptic effect (Krijgsheld & Gen, 1986).
Toxicology and Biodegradation
The review on the degradation of chlorinated phenols by zero valent iron and iron bimetallic systems highlights the toxicological concerns associated with chlorophenols in the environment. These compounds, due to their wide industrial use, pose toxicity risks to humans and ecosystems. Zero valent iron (ZVI) and bimetallic systems offer a promising approach to efficiently dechlorinate chlorophenols, addressing both the environmental persistence and toxicity of these compounds. The removal mechanisms include dechlorination, sorption, and co-precipitation, with bimetallic systems showing superiority in overcoming the limitations of ZVI alone (Gunawardana, Singhal, & Swedlund, 2011).
Potential Applications in Cancer Research
A study focusing on the search for new types of anticancer drugs identified compounds within groups similar to this compound with high tumor specificity and reduced keratinocyte toxicity. This highlights a potential application in developing anticancer therapies that minimize adverse effects on normal cells. The reviewed compounds demonstrated the ability to induce apoptosis in cancer cells through mechanisms that warrant further investigation for therapeutic application (Sugita et al., 2017).
properties
IUPAC Name |
(3-chlorophenyl)-(2,5-dimethylthiophen-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-8-6-12(9(2)16-8)13(15)10-4-3-5-11(14)7-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNOIHUQUCKGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Butan-2-yl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B1461996.png)
amine](/img/structure/B1461998.png)

![(Pentan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462001.png)


![[2-Amino-1-(5-methylthiophen-2-yl)ethyl]dimethylamine](/img/structure/B1462006.png)



![2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine](/img/structure/B1462016.png)
![3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline](/img/structure/B1462017.png)
amine](/img/structure/B1462018.png)
![(1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1462019.png)